

Validating (R)-VT104 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: (R)-VT104

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(R)-VT104 is a potent, orally bioavailable, pan-TEAD inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with Hippo pathway dysregulation, such as NF2-deficient mesothelioma.[1] It functions by binding to the central lipid pocket of TEAD transcription factors, thereby preventing their auto-palmitoylation—a critical post-translational modification for their stability and interaction with the transcriptional co-activators YAP and TAZ. [2] Validating the in vivo target engagement of **(R)-VT104** is crucial to correlate its pharmacokinetic profile with its pharmacodynamic effects, ultimately informing clinical trial design.

This guide provides a comparative overview of key experimental methods to validate **(R)-VT104** target engagement in vivo, with a focus on comparing its performance with other known TEAD inhibitors.

Comparison of (R)-VT104 with Alternative TEAD Inhibitors

(R)-VT104 belongs to a class of TEAD inhibitors that function by blocking auto-palmitoylation. For a comprehensive understanding of its in vivo target engagement, it is useful to compare it with other molecules targeting the YAP-TEAD axis, such as the first-generation YAP-TEAD interaction inhibitor Verteporfin and the more recent clinical candidate IAG933, which directly disrupts the YAP-TEAD protein-protein interface.

Inhibitor	Mechanism of Action	In Vivo Target Engagement Readouts	Key In Vivo Model
(R)-VT104	Pan-TEAD auto-palmitoylation inhibitor	- Inhibition of TEAD palmitoylation (APEGs)- Downregulation of TEAD target genes (e.g., CTGF, CYR61)- Disruption of YAP/TAZ-TEAD interaction (Co-IP)	NF2-deficient mesothelioma xenografts[1]
Verteporfin	Inhibits YAP-TEAD interaction	- Downregulation of TEAD target genes (e.g., CTGF, CYR61)- Disruption of YAP-TEAD interaction (Co-IP)	Glioblastoma patient-derived orthotopic xenografts[3][4]
IAG933	Direct YAP-TEAD protein-protein interaction disruptor	- Downregulation of TEAD target genes (e.g., CCN1, ANKRD1)- YAP eviction from chromatin (ChIP-seq)	Hippo-driven mesothelioma xenografts[5][6]
IK-930	Paralog-selective TEAD auto-palmitoylation inhibitor	- Potent anti-tumor activity in Hippo-mutated xenografts	Hippo-mutated xenograft models[7]

Key Experimental Protocols for In Vivo Target Engagement

Robust validation of **(R)-VT104**'s in vivo target engagement relies on a combination of methods that directly and indirectly measure its effect on TEAD proteins and their transcriptional activity.

Acyl-PEGyl Exchange Gel Shift (APEGS) for TEAD Palmitoylation

The APEGS assay directly assesses the palmitoylation status of TEAD proteins in tissues, providing direct evidence of **(R)-VT104**'s mechanism of action.

Experimental Protocol:

- **Tissue Homogenization:** Homogenize tumor tissue from **(R)-VT104**-treated and vehicle-treated animals in a lysis buffer containing protease inhibitors.
- **Reduction and Alkylation:** Reduce disulfide bonds with a reducing agent like TCEP and block free cysteine residues with N-ethylmaleimide (NEM).
- **Hydroxylamine Treatment:** Cleave the palmitoyl-thioester bonds using a neutral hydroxylamine solution to expose the previously palmitoylated cysteine residues.
- **PEGylation:** Label the newly exposed sulfhydryl groups with a maleimide-conjugated polyethylene glycol (mPEG), which adds significant mass to the protein.
- **Western Blot Analysis:** Separate the protein lysates by SDS-PAGE and perform a Western blot using an antibody specific to the TEAD isoform of interest. A successful inhibition of palmitoylation by **(R)-VT104** will result in a lack of a molecular weight shift upon mPEG labeling compared to the vehicle-treated group.

Quantitative PCR (qPCR) for TEAD Target Gene Expression

This method provides a quantitative measure of the downstream consequences of TEAD inhibition.

Experimental Protocol:

- **RNA Extraction:** Isolate total RNA from tumor tissues of treated and control animals using a suitable RNA extraction kit.

- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
- qPCR: Perform real-time PCR using primers specific for TEAD target genes such as CTGF and CYR61.^{[8][9][10][11]} Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Data Analysis: Calculate the relative expression of the target genes in the **(R)-VT104**-treated group compared to the vehicle-treated group using the $\Delta\Delta C_t$ method. A significant decrease in the mRNA levels of these genes indicates successful target engagement.

In Vivo Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

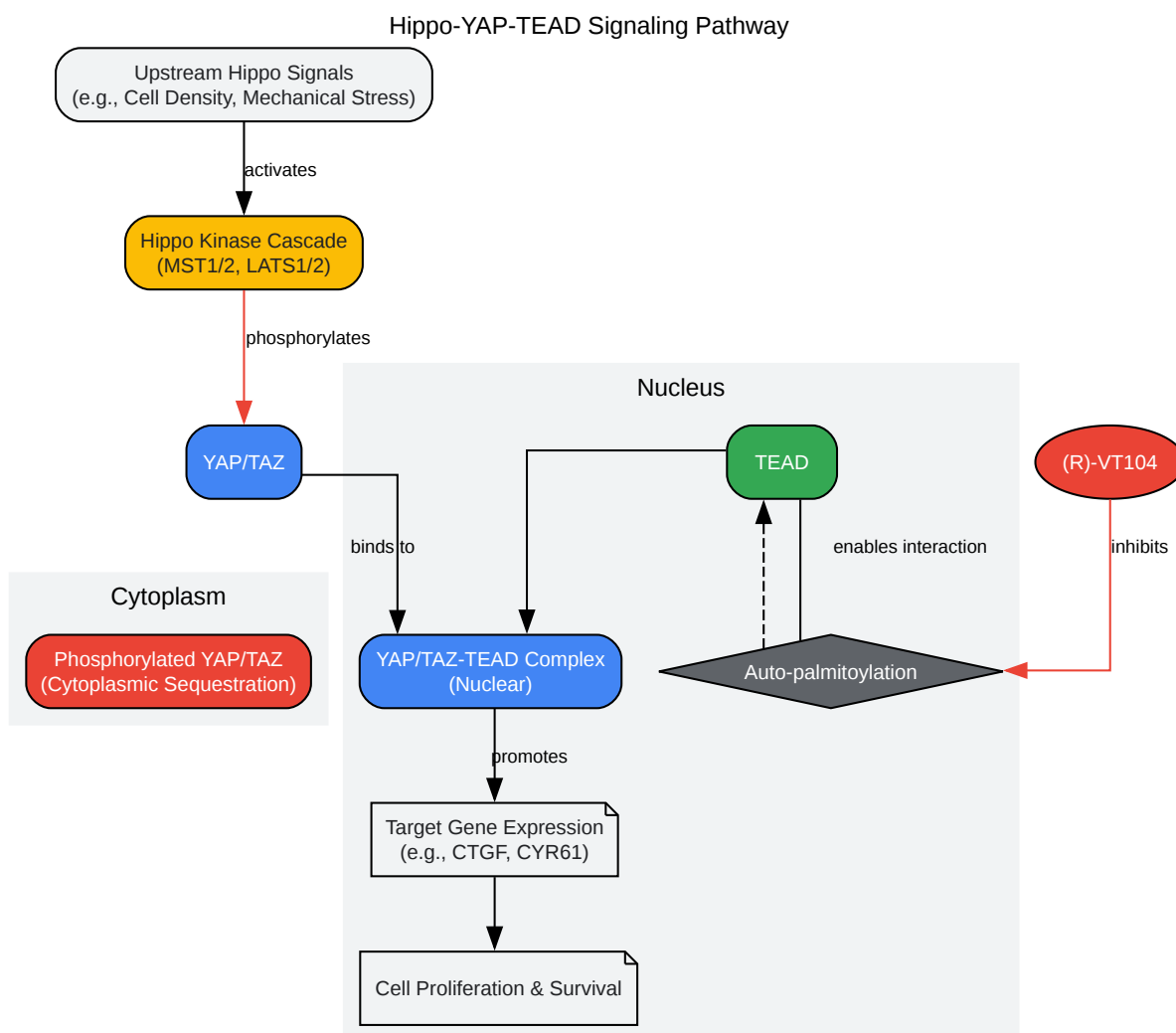
Co-IP is used to demonstrate that the inhibition of TEAD palmitoylation by **(R)-VT104** leads to the disruption of the YAP-TEAD protein complex in vivo.

Experimental Protocol:

- Tissue Lysis: Prepare nuclear extracts from tumor tissues of treated and control animals using a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the lysates with an antibody against one of the proteins in the complex (e.g., a pan-TEAD antibody).
- Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against the other protein in the complex (e.g., YAP). A reduced amount of co-precipitated YAP in the **(R)-VT104**-treated samples compared to the control samples indicates disruption of the YAP-TEAD interaction.^[12]

Visualizing the Pathways and Workflows

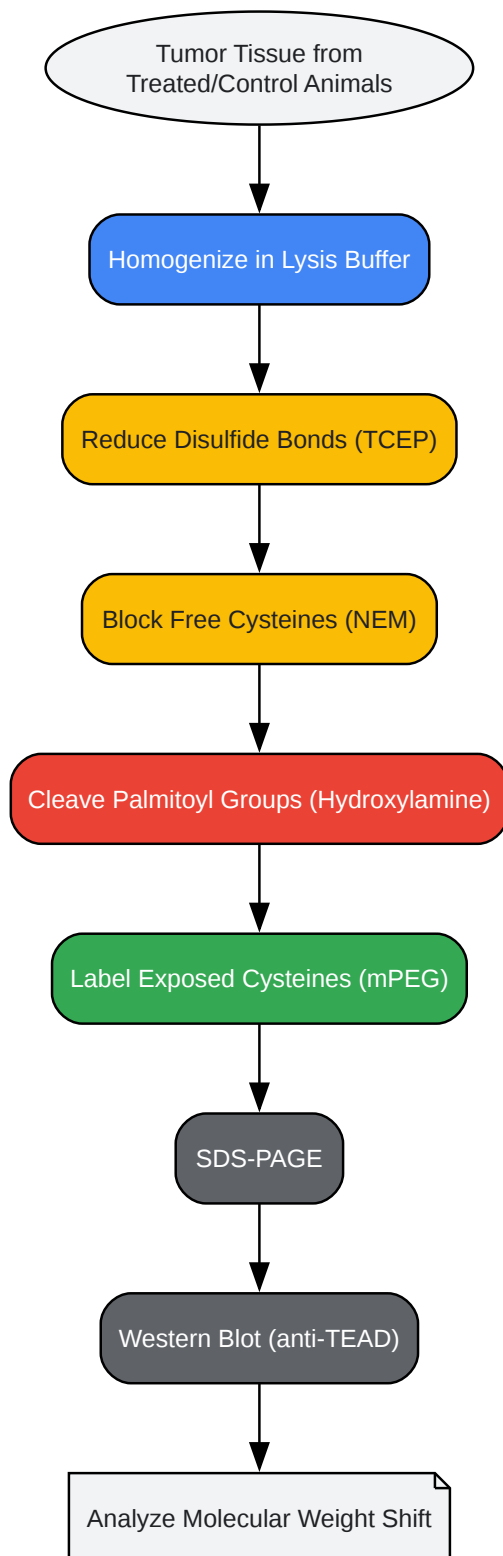
To better illustrate the underlying biology and experimental processes, the following diagrams have been generated.



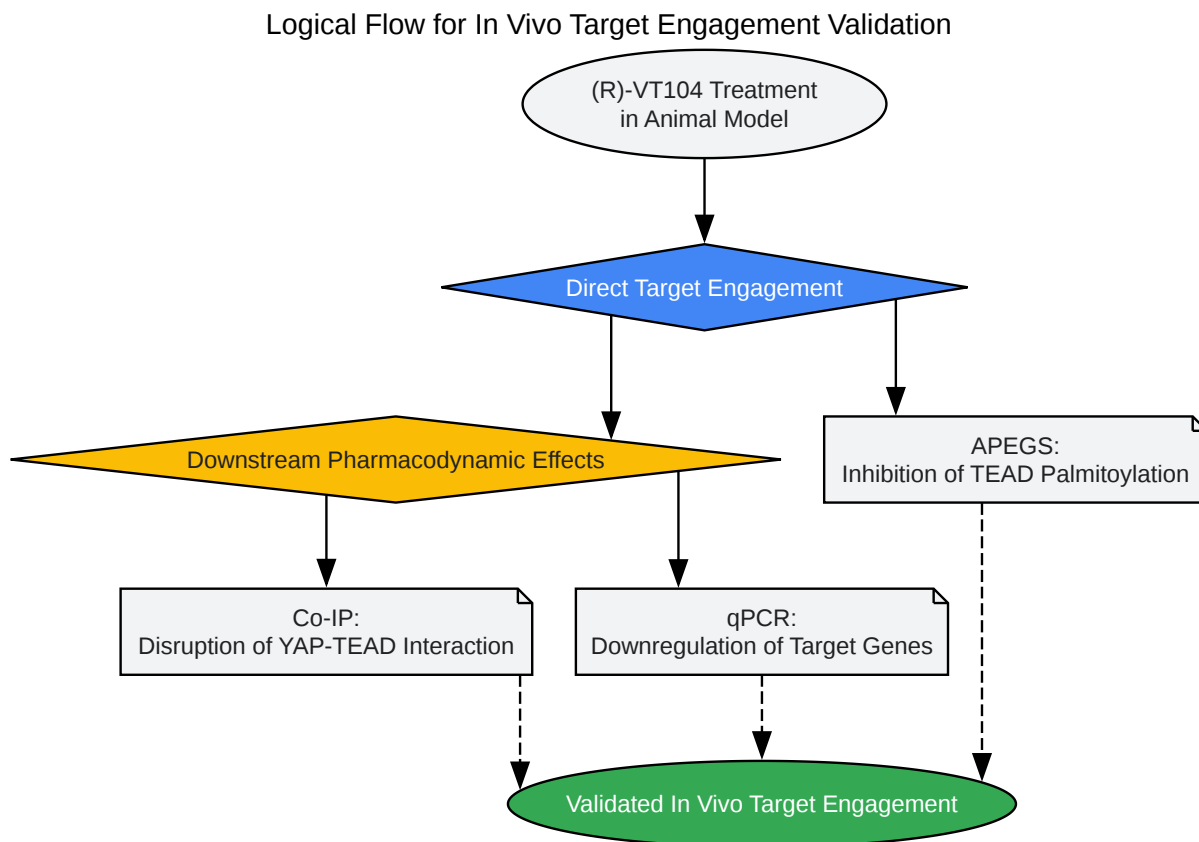
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Caption: Hippo-YAP-TEAD signaling pathway and the inhibitory action of **(R)-VT104**.

APEGS Experimental Workflow for In Vivo TEAD Palmitoylation

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Caption: Step-by-step workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.



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Caption: Logical relationship between experimental approaches for target validation.

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